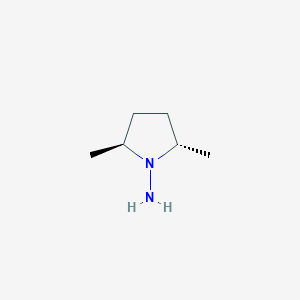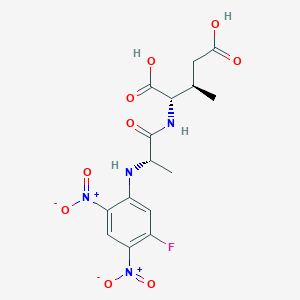![molecular formula C15H16N2O4S B14185350 2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide CAS No. 919997-66-3](/img/structure/B14185350.png)
2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a sulfamoyl group, and a hydroxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
This can be achieved through the reaction of the biphenyl derivative with a sulfonamide reagent under basic conditions . The final step involves the addition of the hydroxyacetamide group, which can be accomplished through the reaction of the sulfamoyl derivative with an acylating agent such as acetic anhydride .
Industrial Production Methods
Industrial production of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to downstream effects on cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3-methyl-: Similar in structure but lacks the sulfamoyl and hydroxyacetamide groups.
1,1’-Biphenyl, 2-methyl-: Another biphenyl derivative with a different substitution pattern.
Uniqueness
The uniqueness of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide lies in its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the sulfamoyl group enhances its solubility and reactivity, while the hydroxyacetamide group contributes to its potential as an enzyme inhibitor .
Properties
CAS No. |
919997-66-3 |
|---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-hydroxy-2-[(3-phenylphenyl)methylsulfamoyl]acetamide |
InChI |
InChI=1S/C15H16N2O4S/c18-15(17-19)11-22(20,21)16-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18) |
InChI Key |
ILMZZJACKDFMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNS(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
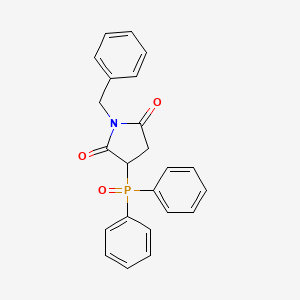
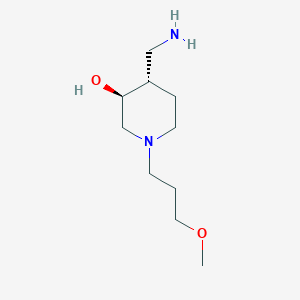
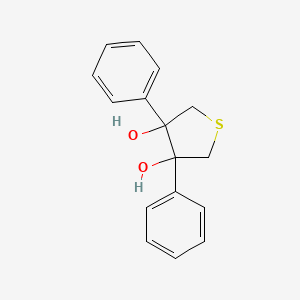
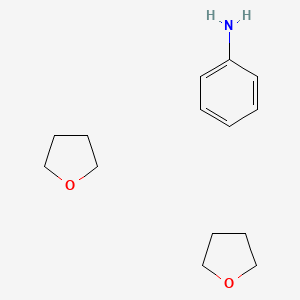
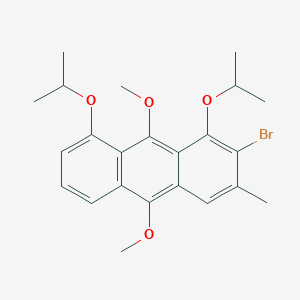
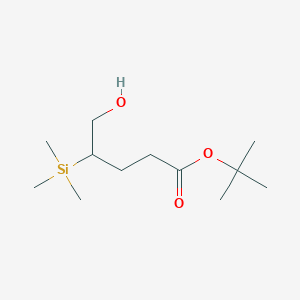
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)
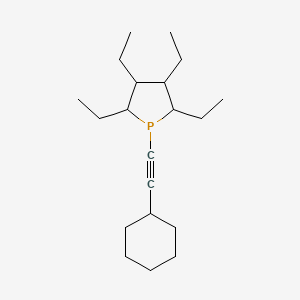
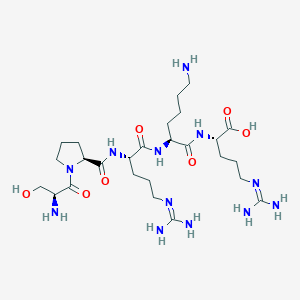
![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
